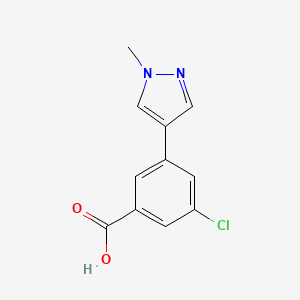![molecular formula C8H11BrN2O B1411955 [(4-Bromo-2-methoxyphenyl)methyl]hydrazine CAS No. 1549712-05-1](/img/structure/B1411955.png)
[(4-Bromo-2-methoxyphenyl)methyl]hydrazine
Descripción general
Descripción
The compound “[(4-Bromo-2-methoxyphenyl)methyl]hydrazine” is a hydrazine derivative. Hydrazines are a class of organic compounds with the formula R2N-NR2. They are often used in various chemical reactions due to their reactive nature .
Molecular Structure Analysis
The molecular structure of “this compound” would consist of a hydrazine group attached to a benzene ring, which is substituted with a bromo group at the 4-position and a methoxy group at the 2-position .Chemical Reactions Analysis
Hydrazine derivatives are known to undergo a variety of chemical reactions, including oxidation, reduction, and formation of heterocyclic compounds . The specific reactions that “this compound” would undergo are not available in the literature I have access to.Aplicaciones Científicas De Investigación
Synthesis and Antidepressant Activities
A study focused on synthesizing new 3,5-diphenyl-2-pyrazoline derivatives by reacting 1,3-diphenyl-2-propen-1-one with hydrazine hydrate. These compounds were evaluated for their antidepressant activities using the 'Porsolt Behavioural Despair Test' on Swiss-Webster mice. It was observed that certain compounds, such as those with 4-methoxy and 4-chloro substituents, showed increased antidepressant activity, while bromo and methyl substituents decreased this activity (Palaska, Aytemir, Uzbay, & Erol, 2001).
Interaction with Nitrophenylhydrazines
Research dating back to 1937 explored the action of hydrazine and methylhydrazine on various chloronitrobenzenes and bromonitrobenzenes. This study laid foundational understanding of the chemical behavior and potential applications of compounds like [(4-Bromo-2-methoxyphenyl)methyl]hydrazine in reactions with nitrophenylhydrazines (Maaskant, 1937).
Metabolism in Rats
A 2002 study investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats. This study is relevant due to the structural similarity of 2C-B to this compound. The metabolites identified in this study could provide insights into the metabolic pathways and potential biological applications of similar compounds (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Anticonvulsant Activity
Research on the synthesis of 1-methyl-4-substituted 3,5-pyrazolidinediones, which are chemically related to the compound , was conducted to explore their potential as anticonvulsant agents. This study's insights into the chemical synthesis and biological evaluation of these compounds might be relevant to understanding the potential applications of this compound in similar contexts (Kornet, Thorstenson, & Lubawy, 1974).
Antineoplastic Agents
A 1986 study synthesized 1-(Arylsulfonyl)-2-[(methoxycarbonyl)sulfenyl]-1-methylhydrazines, a class of compounds with potential to function as biological methylating agents, and evaluated them as antineoplastic agents against certain leukemia and melanoma. This research could be significant in understanding the potential therapeutic applications of similar compounds, including this compound (Hrubiec, Shyam, Cosby, & Sartorelli, 1986).
Propiedades
IUPAC Name |
(4-bromo-2-methoxyphenyl)methylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVTVAQLMIKKQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(2,2,2-Trifluoroethoxy)-phenoxy]-ethylamine](/img/structure/B1411876.png)
![1-[3-Bromo-2-(2,2-difluoropropoxy)phenyl]ethylamine](/img/structure/B1411877.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid](/img/structure/B1411880.png)

![[2-(Benzyloxy)-3-fluorophenyl]methanamine](/img/structure/B1411884.png)






![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)
